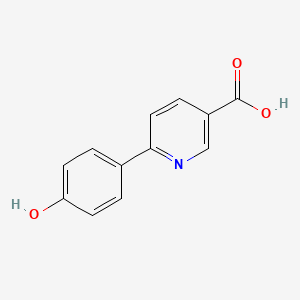

6-(4-羟基苯基)烟酸

描述

6-(4-Hydroxyphenyl)nicotinic acid is a chemical compound with the molecular formula C12H9NO3 . It is also known as 4-HTA or 4-hydroxy-3-pyridinecarboxylic acid. The compound belongs to the class of phenolic acids, which are secondary metabolites in plants .

Synthesis Analysis

The synthesis of nicotinic acid derivatives, including 6-(4-Hydroxyphenyl)nicotinic acid, can be achieved through a series of condensation reactions with appropriate aldehydes . In one study, nicotinic acid was used as a starting compound, which was subjected to a series of condensation reactions with appropriate aldehydes . As a result of these reactions, a series of acylhydrazones were obtained . These acylhydrazones were then subjected to a cyclization reaction in acetic anhydride, leading to the formation of new 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives .Molecular Structure Analysis

The molecular structure of 6-(4-Hydroxyphenyl)nicotinic acid is characterized by the presence of a nicotinic acid moiety and a phenolic group . The molecular formula of this compound is C12H9NO3 .Chemical Reactions Analysis

Phenolic acids, including 6-(4-Hydroxyphenyl)nicotinic acid, typically undergo bioconjugation during phase II of biotransformation, forming sulfates, along with other conjugates . The sulfated derivatives of phenolic acids can be synthesized either chemoenzymatically by 3′-phosphoadenosine-5′-phosphosulfate (PAPS)-dependent sulfotransferases or chemically using SO3 complexes .科学研究应用

酶促生产和微生物转化

6-(4-羟基苯基)烟酸,也称为6-羟基烟酸,可以通过涉及假单胞菌、杆菌或无色细菌等微生物的酶促羟基化过程来生产。这个过程允许同时进行生物量形成和产物形成,而不会通过进一步分解而导致产物损失 (Mizon, 1995)。此外,已经开发了一种生物电化学加速微生物转化方法,使用Pseudomonas fluorescens TN5固定化柱电解法有效地将烟酸转化为6-羟基烟酸 (Torimura et al., 1998)。

生物和药理研究

研究表明,包括6-羟基烟酸在内的6-取代烟酸类似物作为碳酸酐酶III的抑制剂,这是管理血脂异常和癌症进展的靶点。这些化合物的结合和抑制作用已经通过色谱和对接研究进行了研究 (Mohammad et al., 2017)。

微生物代谢途径

某些细菌对烟酸的代谢涉及其初始羟基化以形成6-羟基烟酸。这个过程是一个更大的代谢途径的一部分,涉及将烟酸分解为各种有机酸,其中6-羟基烟酸是一个关键中间体。负责这种羟基化的酶已经在Pseudomonas fluorescens等生物体中进行了研究和表征 (Hunt, 1959; Ensign & Rittenberg, 1964) (Ensign & Rittenberg, 1964)。

在分析化学中的应用

6-羟基烟酸参与了用于测定各种样品中烟酸的酶法方法。其中一种方法包括通过烟酸羟化酶在氧气存在下与氧气反应间接电化学监测烟酸,其中6-羟基烟酸是一个产物 (Hamano et al., 1995)。

环境影响和降解

在环境中,如海洋生态系统中,烟酸的降解可能导致6-羟基烟酸的形成。研究已经确定了能够降解烟酸并产生6-羟基烟酸作为中间体的微生物菌株,突显了其在环境生物修复过程中的作用 (Li et al., 2017)。

安全和危害

未来方向

The future directions for the research and development of 6-(4-Hydroxyphenyl)nicotinic acid and its derivatives could involve their potential use in the prevention and treatment of infections caused by some pathogenic or opportunistic microorganisms . Further studies could also explore the potential health benefits of these compounds, given the known beneficial effects of nicotinic acid .

作用机制

- NAD and NADP play crucial roles in metabolism as electron donors or acceptors in redox reactions catalyzed by various enzymes .

- It has lipid-independent effects, including antilipolytic, vasodilatory, and neuroprotective functions, although the exact mechanisms are not fully understood .

- In the cytosol, the NAD+/NADH ratio is approximately 700, while in mitochondria, it is lower (7–10) .

Target of Action

- exists in several molecular forms, including nicotinic acid (NA) and nicotinamide (NAM) . These compounds serve as precursors for nicotinamide coenzymes, such as nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) .

Mode of Action

Biochemical Pathways

Result of Action

- Nicotinic acid decreases levels of very low-density lipoproteins (VLDL) and low-density lipoproteins (LDL) while increasing high-density lipoproteins (HDL) . Beyond lipid regulation, it impacts cellular function, but further research is needed.

Action Environment

- Environmental conditions may influence niacin’s efficacy and stability. Investigating these areas may lead to new discoveries and treatments for various diseases .

生化分析

Biochemical Properties

6-(4-Hydroxyphenyl)nicotinic acid plays a crucial role in several biochemical reactions. It interacts with enzymes such as nicotinic acid dehydrogenase, which catalyzes the hydroxylation of the pyridine ring of nicotinic acid, resulting in the production of 6-hydroxynicotinic acid . This interaction is essential for the biosynthesis of various metabolites. Additionally, 6-(4-Hydroxyphenyl)nicotinic acid can interact with proteins and other biomolecules through hydrogen bonding and van der Waals forces, influencing their structure and function.

Cellular Effects

The effects of 6-(4-Hydroxyphenyl)nicotinic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of nicotinic acid receptors, which play a role in lipid metabolism and anti-inflammatory responses . By binding to these receptors, 6-(4-Hydroxyphenyl)nicotinic acid can alter the expression of genes involved in metabolic pathways, thereby affecting cellular function and homeostasis.

Molecular Mechanism

At the molecular level, 6-(4-Hydroxyphenyl)nicotinic acid exerts its effects through various mechanisms. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. For example, it has been shown to inhibit α-amylase and α-glucosidase through competitive and mixed-type inhibition, primarily influenced by hydrogen bonding and van der Waals forces . These interactions can lead to changes in gene expression and metabolic flux, impacting overall cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(4-Hydroxyphenyl)nicotinic acid can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, the hydroxylation of nicotinic acid to produce 6-hydroxynicotinic acid by Pseudomonas fluorescens TN5 is optimized under specific conditions, with significant production observed within 45 hours at 35°C . These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 6-(4-Hydroxyphenyl)nicotinic acid vary with different dosages in animal models. At lower doses, it can positively influence lipid metabolism and reduce inflammation. At higher doses, it may cause adverse effects such as flushing and gastrointestinal discomfort . Understanding the dosage effects is essential for determining the therapeutic potential and safety of this compound in clinical applications.

Metabolic Pathways

6-(4-Hydroxyphenyl)nicotinic acid is involved in several metabolic pathways. It is primarily metabolized through the nicotinic acid degradation pathway, where it serves as an intermediate in the conversion of nicotinic acid to other metabolites such as propionic and acetic acids . This pathway involves several enzymes, including nicotinic acid dehydrogenase, which catalyzes the initial hydroxylation step. The compound’s involvement in these pathways can influence metabolic flux and the levels of various metabolites.

Transport and Distribution

The transport and distribution of 6-(4-Hydroxyphenyl)nicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. In human liver cells, for example, nicotinic acid is transported via a high-affinity carrier-mediated mechanism that is pH-dependent and energy-dependent . This transport system ensures the efficient uptake and distribution of the compound, influencing its localization and accumulation within different cellular compartments.

Subcellular Localization

The subcellular localization of 6-(4-Hydroxyphenyl)nicotinic acid can significantly impact its activity and function. It has been shown to localize to various subcellular compartments, including the endoplasmic reticulum (ER) and mitochondria . This localization is often directed by specific targeting signals or post-translational modifications, which ensure that the compound reaches its intended site of action. The subcellular distribution of 6-(4-Hydroxyphenyl)nicotinic acid can influence its interactions with other biomolecules and its overall biochemical activity.

属性

IUPAC Name |

6-(4-hydroxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-10-4-1-8(2-5-10)11-6-3-9(7-13-11)12(15)16/h1-7,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDLQWLUHYXQKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80686967 | |

| Record name | 6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80686967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144289-96-3 | |

| Record name | 6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80686967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B1417575.png)

![2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1417579.png)

![6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B1417580.png)

![4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1417583.png)

![Ethyl 5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1417584.png)

![N-[(Z)-amino(2,4-dioxodihydrofuran-3(2H)-ylidene)methyl]benzamide](/img/structure/B1417591.png)

![3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417594.png)

![[(E)-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino]thiourea](/img/structure/B1417597.png)